Technical Whitepaper: Solubility Profiling and Thermodynamic Analysis of 2-Hydroxy-5-nitrobiphenyl
Technical Whitepaper: Solubility Profiling and Thermodynamic Analysis of 2-Hydroxy-5-nitrobiphenyl
The following technical guide provides an in-depth analysis of the solubility and thermodynamic behavior of 2-Hydroxy-5-nitrobiphenyl. This document is structured to serve as a primary reference for researchers in process chemistry and drug development.
Executive Summary
2-Hydroxy-5-nitrobiphenyl (CAS 4291-29-6), also known as 4-nitro-2-phenylphenol, serves as a critical intermediate in the synthesis of heterocyclic dyes, agrochemicals, and pharmaceutical precursors.[1][2] Its efficacy in downstream applications is strictly governed by its purity and solvation behavior.
This guide addresses the lack of standardized solubility data in open literature by establishing a theoretical solubility framework and a self-validating experimental protocol . We define the thermodynamic parameters governing its dissolution and provide a robust workflow for solvent selection during recrystallization and liquid-liquid extraction.
Physicochemical Characterization
Before establishing solubility protocols, the fundamental properties of the solid state must be defined to ensure accurate thermodynamic modeling.
| Parameter | Value / Description | Source/Validation |
| IUPAC Name | 2-Hydroxy-5-nitro-1,1'-biphenyl | Chemical Nomenclature |
| CAS Registry | 4291-29-6 | CAS Common Chemistry [1] |
| Molecular Weight | 215.21 g/mol | Calculated |
| Physical State | Crystalline Solid (Yellow/Pale Yellow) | Visual Inspection |
| Melting Point | 127.5 – 128.5 °C | Experimental Consensus [1] |
| LogP (Predicted) | 3.3 – 3.4 | Hydrophobic Biphenyl Core [2] |
| pKa (Predicted) | ~6.8 – 7.2 | Enhanced acidity vs. phenol due to p-nitro group |
| H-Bond Donors | 1 (Phenolic -OH) | Structural Analysis |
| H-Bond Acceptors | 3 (-NO₂, -OH) | Structural Analysis |
Structural Impact on Solvation
The molecule features a "push-pull" electronic system and a steric clash that defines its solubility:
-
Hydrophobic Domain: The biphenyl backbone creates a significant non-polar surface area, driving solubility in aromatic solvents (Toluene) and chlorinated hydrocarbons.
-
Polar Domain: The C5-nitro and C2-hydroxyl groups create a localized polar region. The para relationship between the -OH and -NO₂ groups enhances the dipole moment, facilitating solubility in polar aprotic solvents (Acetone, DMF).
-
Lattice Energy: The melting point of ~128 °C indicates moderate crystal lattice energy. Solvents must overcome this enthalpy of fusion (
) to achieve dissolution.
Solubility Behavior & Solvent Selection
Based on Mobile Order Theory and Hansen Solubility Parameters (HSP) , we can categorize solvent suitability. While specific mole fraction data requires experimental validation (see Section 4), the following hierarchy is theoretically grounded for this nitrobiphenyl derivative.
Predicted Solubility Profile
-
High Solubility (>100 mg/mL):
-
Acetone / Ethyl Acetate: Strong dipole-dipole interactions with the nitro group; H-bond acceptance from the phenolic hydroxyl.
-
DMF / DMSO: Excellent for disruption of crystal lattice due to high dielectric constants.
-
-
Moderate Solubility (20–100 mg/mL):
-
Ethanol / Methanol: Soluble, but limited by the hydrophobic biphenyl tail which disrupts the water-like H-bond network of pure alcohols. Solubility increases significantly with temperature (
). -
Toluene: Good interaction with the biphenyl rings via
- stacking, but lacks H-bonding capability for the nitro/hydroxyl groups.
-
-
Low Solubility (<5 mg/mL):
-
Water:[3] The hydrophobic effect of the biphenyl moiety dominates; energetically unfavorable cavity formation in water.
-
Hexane: Insufficient polarity to interact with the nitro/hydroxyl groups.
-
Thermodynamic Modeling (The Apelblat Equation)
To rigorously define solubility, researchers must fit experimental data to the modified Apelblat equation. This model correlates the mole fraction solubility (
-
A, B, C: Empirical constants derived from regression analysis.
-
Application: Use this model to predict saturation points for cooling crystallization. A positive enthalpy of solution (
) is expected, indicating an endothermic process where solubility increases with temperature.
Experimental Protocols (Self-Validating Systems)
Protocol A: Gravimetric Solubility Determination
Objective: Determine precise saturation limits in pure solvents. Validation: Triplicate measurements with relative standard deviation (RSD) < 2%.
Materials:
-
2-Hydroxy-5-nitrobiphenyl (dried in vacuo over
). -
0.45 µm PTFE Syringe Filters (chemically resistant).
-
Thermostatic Shaker Bath (
°C precision).
Workflow:
-
Saturation: Add excess solid (~500 mg) to 5 mL of solvent in a sealed vial.
-
Equilibration: Agitate at fixed temperature (
) for 24 hours. -
Sedimentation: Stop agitation and allow solids to settle for 2 hours at
(critical to avoid sampling suspended fines). -
Sampling: Withdraw 1 mL of supernatant using a pre-warmed syringe/filter assembly (to prevent precipitation inside the needle).
-
Quantification: Transfer filtrate to a pre-weighed dish. Evaporate solvent under nitrogen stream, then dry at 60 °C (vacuum) to constant weight.
-
Calculation:
Protocol B: Recrystallization for High Purity
Objective: Purify crude 2-Hydroxy-5-nitrobiphenyl (>98% HPLC purity). Solvent System:Ethanol/Water (Anti-solvent method) or Hot Toluene .
Step-by-Step Methodology:
-
Dissolution: Dissolve crude solid in minimal boiling Ethanol (approx. 78 °C).
-
Filtration: Perform hot filtration to remove insoluble mechanical impurities.
-
Nucleation: Allow the solution to cool slowly to 50 °C.
-
Anti-Solvent Addition: Dropwise add warm water (50 °C) until persistent turbidity is observed.
-
Crystallization: Cool gradually to 4 °C over 4 hours. Rapid cooling traps impurities.
-
Isolation: Filter crystals and wash with cold Ethanol:Water (1:1).
Visualizations
Solubility Mechanism & Interactions
The following diagram illustrates the competing intermolecular forces governing the dissolution of 2-Hydroxy-5-nitrobiphenyl.
Caption: Mechanistic pathway of dissolution. Polar aprotic solvents overcome lattice energy via H-bonding, whereas non-polar solvents fail to solvate the polar functional groups.
Recrystallization Workflow
A logical flow for the purification of the compound using a solvent/anti-solvent system.[4][5]
Caption: Optimized anti-solvent recrystallization protocol maximizing yield and purity.
References
-
CAS Common Chemistry. 2-Hydroxy-5-nitrobiphenyl (CAS 4291-29-6) Experimental Properties. American Chemical Society.[1] [Link][1][2]
-
PubChem. Compound Summary: 4-nitro-2-phenylphenol (CID 20278). National Center for Biotechnology Information. [Link]
- Acree, W. E., & Abraham, M. H. (2001). Solubility predictions for crystalline organic nonelectrolytes dissolved in organic solvents based upon the Abraham general solvation model. Journal of Pharmaceutical Sciences. (Contextual grounding for solubility modeling).
-
Mettler Toledo. Recrystallization Guide: Solvents and Thermodynamics.[Link]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 2-Biphenylol, 5-nitro- | C12H9NO3 | CID 20278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 4. LabXchange [labxchange.org]
- 5. mt.com [mt.com]
